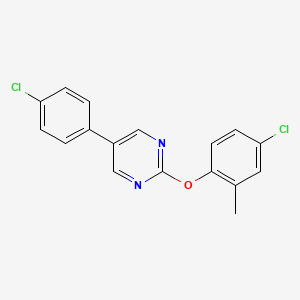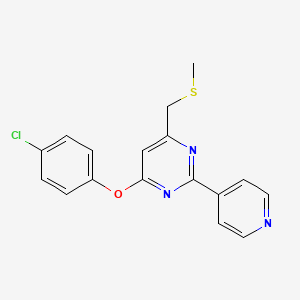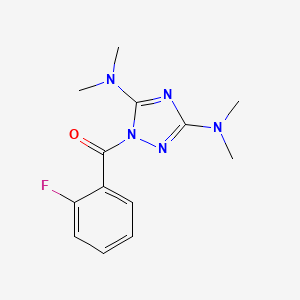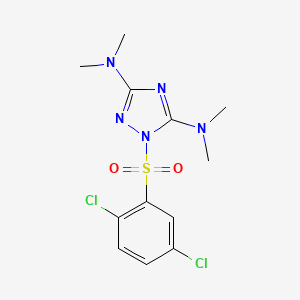
2-chloro-2,2-difluoro-1-(1H-indol-3-yl)ethanone
Übersicht
Beschreibung
2-chloro-2,2-difluoro-1-(1H-indol-3-yl)ethanone is a chemical compound with the molecular formula C10H6ClF2NO . It is a solid substance . The compound is closely related to 2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethanone, which has an additional methyl group .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6ClF2NO/c11-10(12,13)9(14)7-4-2-1-3-6(7)5-8/h1-5H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The molecular weight of this compound is 229.611 Da . It is a solid substance .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study focused on the synthesis of novel 1H-Indole derivatives, including 2-chloro-2,2-difluoro-1-(1H-indol-3-yl)ethanone. These compounds were characterized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as their antifungal activity against organisms like Aspergillus niger and Candida albicans (Letters in Applied NanoBioScience, 2020).
Synthesis and Anti-Inflammatory Agents
Another study aimed at preparing derivatives of this compound for potential use as anti-inflammatory agents. The synthesized compounds were evaluated using the carrageenan-induced Rat Hind Paw Edema model on Wistar albino rats (Current drug discovery technologies, 2022).
Organic Synthesis Applications
The compound has also been used in organic synthesis. For instance, it was involved in the Reformatsky reactions with various aldehydes to produce α,α-difluoro-β-hydroxy ketones (Journal of Fluorine Chemistry, 2001).
Biological Studies
Research has been conducted on the synthesis of novel 1-(1H-indol-1-yl)ethanone derivatives and their evaluation on the COX-2 enzyme for potential analgesic and anti-inflammatory activity. These studies provide valuable insights into the biological applications of such compounds (Letters in Drug Design & Discovery, 2022).
Enzymatic Process Development
The compound has been used in enzymatic processes. A study developed a practical enzymatic process for the preparation of a chiral intermediate derived from this compound, showcasing its application in industrial processes (Organic Process Research & Development, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
2-chloro-2,2-difluoro-1-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXYFOSZDWVDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401242740 | |
| Record name | 2-Chloro-2,2-difluoro-1-(1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401242740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478065-02-0 | |
| Record name | 2-Chloro-2,2-difluoro-1-(1H-indol-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478065-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-2,2-difluoro-1-(1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401242740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3037403.png)
![2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B3037404.png)
![(E)-({2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine](/img/structure/B3037405.png)


![1-(2-chlorobenzyl)-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B3037408.png)


![(E)-N-[(4-methylphenyl)methyl]-2-pyridin-4-ylethenesulfonamide](/img/structure/B3037413.png)
![3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbaldehyde oxime](/img/structure/B3037416.png)
![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B3037418.png)
![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B3037419.png)

